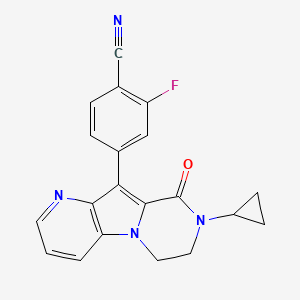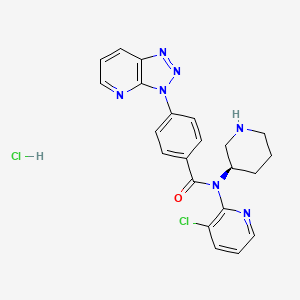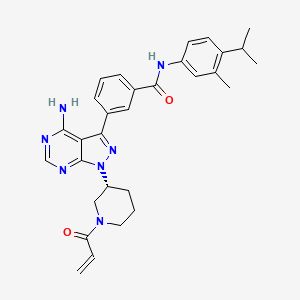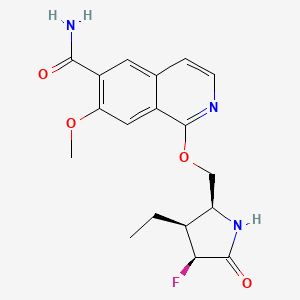
PFE-360
描述
PFE-360, also known as PF-06685360, is a potent, selective, brain-penetrating, and orally active leucine-rich repeat kinase 2 (LRRK2) inhibitor . It has a molecular weight of 308.34 and a molecular formula of C16H16N6O .
Physical And Chemical Properties Analysis
PFE-360 is a solid, off-white to gray compound . It has a molecular weight of 308.34 and a molecular formula of C16H16N6O .科学研究应用
Parkinson’s Disease Research
PFE-360: is a potent and selective inhibitor of LRRK2 kinase , which is implicated in the pathogenesis of Parkinson’s disease (PD) . It has been used in studies to understand the role of LRRK2 in PD and to develop potential disease-modifying treatments. The compound’s ability to inhibit LRRK2 kinase activity has been linked to a reduction in phosphorylation of endogenous Rab10 and Rab12, which may have implications for PD severity and progression .
Neurodegenerative Disease Modelling
Due to its role in modulating LRRK2 activity, PFE-360 has applications in creating models of neurodegenerative diseases beyond PD, such as Alzheimer’s disease and multiple system atrophy. These models help in understanding disease mechanisms and testing therapeutic interventions .
Immunological Response Studies
PFE-360: has been shown to affect immunological responses by modulating LRRK2-mediated Rab10 phosphorylation on endolysosomes in phagocytic cells. This has implications for studies on innate immune activation and its association with neurodegenerative diseases .
Biomarker Development
The compound has been instrumental in the development of pharmacodynamic biomarkers for LRRK2-linked innate immune activation. The serum ratio of phosphorylated-Rab10 to total Rab10 serves as a novel biomarker, potentially guiding therapeutic strategies for PD .
Renal Function Research
In animal studies, PFE-360 -induced LRRK2 inhibition has been observed to cause reversible, non-adverse renal changes. This suggests its utility in studying kidney function and the impact of kinase inhibitors on renal physiology .
Inflammatory Disease Research
The modulation of LRRK2 activity by PFE-360 can be leveraged to study various inflammatory diseases. Its impact on neutrophil degranulation and antigenic responses offers insights into inflammatory pathways and potential treatments .
Drug Delivery and Pharmacokinetics
Research involving PFE-360 also extends to the study of drug delivery systems, particularly in how the compound crosses the blood-brain barrier. Its pharmacokinetics and oral bioavailability are key areas of interest for developing CNS-penetrant drugs .
Kinase Inhibitor Profiling
Lastly, PFE-360 serves as a reference compound in profiling the selectivity and potency of other kinase inhibitors. Its well-characterized inhibitory profile aids in the comparison and development of new kinase-targeting drugs .
安全和危害
未来方向
While PFE-360 has shown some promise as a potential treatment for Parkinson’s disease, the results have been mixed. Chronic LRRK2 inhibition using PFE-360 only induced a marginal effect on motor function in an AAV-α-synuclein overexpression rat model . Therefore, the reported beneficial effects of LRRK2 inhibition in similar α-synuclein overexpression rodent models must be considered with prudence and additional studies are warranted in alternative α-synuclein-based models .
作用机制
Target of Action
PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in both familial and sporadic forms of Parkinson’s disease .
Mode of Action
PFE-360 interacts with LRRK2 by inhibiting its kinase activity. The compound has a mean IC50 value of 2.3 nM in vivo, indicating its high potency . This inhibition of LRRK2 kinase activity is the primary mode of action of PFE-360.
Biochemical Pathways
It is known that lrrk2, the target of pfe-360, is involved in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . Therefore, it can be inferred that PFE-360 may influence these pathways through its inhibition of LRRK2.
Pharmacokinetics
The pharmacokinetics of PFE-360 involve its ability to penetrate the blood-brain barrier, which is crucial for its effectiveness in treating neurological disorders like Parkinson’s disease . The compound is administered orally and has been tested at dosages of 4 mg/kg and 7.5 mg/kg . .
Result of Action
The primary result of PFE-360’s action is the significant decrease in the LRRK2-pSer935/total LRRK2 ratio, both 1 hour and 12 hours after dosing . This indicates the effective inhibition of LRRK2 activity by PFE-360.
Action Environment
It’s worth noting that the compound’s ability to penetrate the blood-brain barrier allows it to act effectively within the central nervous system .
属性
IUPAC Name |
1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQTYHISVSPMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C2=CNC3=C2C(=NC=N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PFE-360?
A1: PFE-360 acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) kinase activity. [, , ] This is significant because hyper-activated LRRK2 is implicated in both the susceptibility to and progression of Parkinson's disease. [, ]
Q2: How does PFE-360 affect LRRK2 downstream signaling?
A2: Inhibiting LRRK2 kinase activity with PFE-360 has been shown to reduce the phosphorylation of downstream targets, including Rab10 and itself (autophosphorylation at S1292). [, ] These phosphorylation events are thought to play a role in LRRK2's pathological effects in Parkinson's disease. Additionally, PFE-360 has been shown to increase anterograde axonal transport and presynaptic targeting of α-synuclein, another protein implicated in Parkinson's disease. [, ]
Q3: Are there any non-invasive ways to measure PFE-360's effect on LRRK2 activity?
A3: Yes, research suggests that PFE-360 treatment leads to measurable changes in LRRK2-related markers within various biofluids. These include reduced pS935-LRRK2 and pRab10 proteins in blood mononuclear cells, decreased exosome LRRK2 protein and di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate in urine, and reduced exosome LRRK2 and pS1292-LRRK2 protein in cerebrospinal fluid. [, ] These findings provide potential non-invasive methods for monitoring PFE-360's impact on LRRK2 activity.
Q4: What are the potential benefits of using PFE-360 in Parkinson’s disease models?
A4: In vitro and in vivo studies have demonstrated the potential benefits of PFE-360 in models of Parkinson's disease. For instance, PFE-360 treatment has shown to partially rescue disease-associated phenotypes in midbrain-like simplified brain organoids (simBOs) derived from LRRK2G2019S patient cells, including increasing the number of dopaminergic neurons and reducing autophagy levels. []
Q5: Were there any noticeable effects of PFE-360 on lung tissue in preclinical studies?
A5: Interestingly, preclinical studies in non-human primates revealed that PFE-360, alongside other LRRK2 inhibitors, induced mild cytoplasmic vacuolation of type II pneumocytes in the lungs. [, ] Importantly, these morphological changes appear to be reversible upon drug withdrawal and did not result in measurable pulmonary deficits. [, ] Further research is necessary to fully understand the implications of these findings.
Q6: What is the significance of using simplified brain organoids (simBOs) in studying PFE-360's effects?
A6: simBOs offer a valuable tool for studying the effects of compounds like PFE-360 in a more physiologically relevant context compared to traditional two-dimensional cell cultures. [] These 3D models better recapitulate the cellular complexity and interactions of the brain, allowing for a more accurate assessment of PFE-360's therapeutic potential.
Q7: What are the limitations of current research on PFE-360 in the context of Parkinson’s disease?
A7: While promising, the research on PFE-360's therapeutic potential for Parkinson's disease is still in its early stages. For instance, one study using an AAV-α-synuclein rat model found that chronic PFE-360 treatment only had a marginal effect on motor function and did not significantly affect neurodegenerative processes. [] Further research is crucial to fully elucidate its efficacy and safety profile in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)
![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)


![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)
